Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate

Catalog No.
S15645676
CAS No.
M.F
C24H21F3N2O4S
M. Wt
490.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(triflu...

Product Name

Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate

IUPAC Name

ethyl 4-methyl-2-[(2-phenylacetyl)amino]-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate

Molecular Formula

C24H21F3N2O4S

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C24H21F3N2O4S/c1-3-33-23(32)19-14(2)20(21(31)28-17-11-7-10-16(13-17)24(25,26)27)34-22(19)29-18(30)12-15-8-5-4-6-9-15/h4-11,13H,3,12H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

PRYHPKPOJNEBRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3

Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate is a complex organic compound characterized by its thiophene core, which is a five-membered ring containing sulfur. This compound features multiple functional groups, including an ethyl ester, an acetamido group, and a trifluoromethyl-substituted phenyl group. The presence of these diverse substituents contributes to its potential biological activity and makes it a subject of interest in medicinal chemistry.

The chemical reactivity of Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate can be explored through various reactions typical of thiophene derivatives. Common reactions include:

  • Nucleophilic substitutions: The carbonyl groups in the acetamido and carbamoyl functionalities can undergo nucleophilic attack, leading to the formation of new amine or carboxylic acid derivatives.
  • Ester hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Electrophilic aromatic substitution: The aromatic rings may participate in electrophilic substitution reactions, allowing for further functionalization.

Research indicates that compounds similar to Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate exhibit various biological activities, including:

  • Antimicrobial properties: Thiophene derivatives have shown effectiveness against certain bacterial strains.
  • Anticancer activity: Some studies suggest that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory effects: Compounds with similar structures have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

The synthesis of Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate typically involves several steps:

  • Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors such as α,β-unsaturated carbonyl compounds.
  • Introduction of substituents: The acetamido and carbamoyl groups can be introduced via acylation reactions using acetic anhydride and isocyanates, respectively.
  • Esterification: The final step often involves the esterification of the carboxylic acid with ethanol using acid catalysis.

Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for the development of new drugs targeting infections or cancer.
  • Agricultural chemicals: Its antimicrobial properties could be harnessed for developing agrochemicals aimed at protecting crops from pathogens.
  • Material science: Thiophene derivatives are often explored for their conductive properties in organic electronics.

Studies focusing on the interactions of Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate with biological targets are crucial for understanding its mechanism of action. Potential interactions include:

  • Binding affinity studies: Evaluating how well the compound binds to specific receptors or enzymes involved in disease pathways.
  • In vitro assays: Conducting tests on cultured cells to assess cytotoxicity and therapeutic efficacy.
  • In vivo studies: Investigating pharmacokinetics and pharmacodynamics in animal models.

Several compounds share structural features with Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate, highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-amino-4-[4-(dimethylamino)phenyl]thiophene-3-carboxylateContains an amino group and dimethylamino substitutionAntimicrobial
Methyl 4-(2-methoxy-N-phenylacetamido)-1-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxylic acidPiperidine ring and methoxy groupAnticancer
4-Methyl-N-ethylnorpentedroneSimilar thiophene coreStimulant effects

Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate stands out due to its specific combination of substituents, particularly the trifluoromethyl group, which may enhance its lipophilicity and biological activity compared to other thiophene derivatives.

XLogP3

5.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

490.11741282 g/mol

Monoisotopic Mass

490.11741282 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-15

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